molecular formula C20H30N4O4 B4383150 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4383150
M. Wt: 390.5 g/mol
InChI Key: DOLNZHMTHIGWGW-UHFFFAOYSA-N
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Description

2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a pyrazolyl group, and a cyclohexanecarboxylic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce different functional groups into the molecule, potentially altering its chemical properties and reactivity .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

In biology and medicine, 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is studied for its potential therapeutic effects. Researchers are investigating its role as an enzyme inhibitor, which could lead to the development of new treatments for various diseases . Additionally, its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development .

Mechanism of Action

The mechanism of action of 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in this process are complex and may include signal transduction, gene expression regulation, and metabolic modulation .

Properties

IUPAC Name

2-[[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-2-24-12-16(17(23-24)19(26)21-13-8-4-3-5-9-13)22-18(25)14-10-6-7-11-15(14)20(27)28/h12-15H,2-11H2,1H3,(H,21,26)(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLNZHMTHIGWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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